molecular formula C17H22N4O3 B2958081 4-(2,5-dioxoimidazolidin-1-yl)-N-(2-phenylethyl)piperidine-1-carboxamide CAS No. 2034270-46-5

4-(2,5-dioxoimidazolidin-1-yl)-N-(2-phenylethyl)piperidine-1-carboxamide

Cat. No.: B2958081
CAS No.: 2034270-46-5
M. Wt: 330.388
InChI Key: LFPJZVPDRMCHIB-UHFFFAOYSA-N
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Description

4-(2,5-dioxoimidazolidin-1-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is a complex organic compound. It features a piperidine ring, an imidazolidinone moiety, and a phenylethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxoimidazolidin-1-yl)-N-(2-phenylethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Attachment of the Imidazolidinone Moiety: This step may involve the reaction of the piperidine derivative with an appropriate imidazolidinone precursor under specific conditions.

    Introduction of the Phenylethyl Group: The final step could involve the coupling of the phenylethyl group to the piperidine-imidazolidinone intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylethyl group.

    Reduction: Reduction reactions could target the imidazolidinone moiety or other functional groups.

    Substitution: Various substitution reactions might be possible, especially on the aromatic ring of the phenylethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2,5-dioxoimidazolidin-1-yl)-N-(2-phenylethyl)piperidine-1-carboxamide may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dioxoimidazolidin-1-yl)-N-(2-phenylethyl)piperidine-1-carboxamide analogs: Compounds with similar structures but different substituents.

    Other Piperidine Derivatives: Compounds with the piperidine ring but different functional groups.

    Imidazolidinone Derivatives: Compounds with the imidazolidinone moiety but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-(2,5-dioxoimidazolidin-1-yl)-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c22-15-12-19-17(24)21(15)14-7-10-20(11-8-14)16(23)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPJZVPDRMCHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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